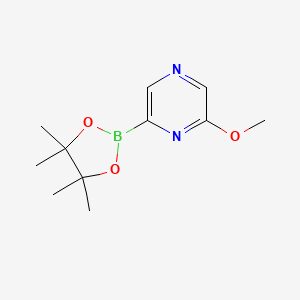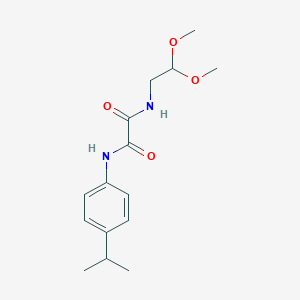![molecular formula C24H23N3OS B2572572 (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 897485-55-1](/img/structure/B2572572.png)
(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone, also known as DMNT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMNT belongs to the class of piperazine derivatives and has a molecular weight of 384.51 g/mol. In
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazole derivatives like sulfathiazole have been extensively used as antimicrobial drugs . The structural features of thiazoles allow them to interact with bacterial enzymes and inhibit their function, which can be crucial in treating bacterial infections. The compound may serve as a scaffold for developing new antimicrobial agents with potential applications in treating resistant strains of bacteria.
Anticancer Research
Thiazole compounds have shown promise in anticancer research, with some derivatives demonstrating cytotoxic activity against human tumor cell lines . The ability to induce apoptosis in cancer cells makes thiazole derivatives valuable in the design of new chemotherapeutic agents. Research into the specific anticancer mechanisms of this compound could lead to novel treatments for various types of cancer.
Agricultural Chemistry
In agriculture, thiazole derivatives are used in the synthesis of agrochemicals due to their biological activities . They can act as fungicides or growth regulators, contributing to crop protection and yield improvement. The subject compound could be explored for its efficacy in protecting plants from fungal diseases or enhancing growth.
Industrial Applications
Thiazoles are utilized in industrial applications such as rubber vulcanization, as photosensitizers, and in the synthesis of dyes and pigments . The compound could be investigated for its potential use in these areas, possibly improving the efficiency of industrial processes or leading to the development of new materials with unique properties.
Biotechnological Significance
In biotechnology, thiazoles play a role in the development of new drugs and therapeutic agents . They are involved in complexation with peptides and drugs, which can be essential for drug delivery systems or the development of targeted therapies. The compound could be studied for its ability to form complexes with biologically relevant molecules.
Environmental Science
Thiazole derivatives are also relevant in environmental science, particularly in the development of compounds with antibacterial properties that can be used to treat water or as biocides . The compound’s potential environmental applications could include its use as a safer alternative to traditional chemicals in water treatment processes.
Propiedades
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-16-10-11-17(2)22-21(16)25-24(29-22)27-14-12-26(13-15-27)23(28)20-9-5-7-18-6-3-4-8-19(18)20/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFYLNDDRLZHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2572495.png)






![N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B2572507.png)
![N-(2-{6-[(2,5-dimethylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2572509.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2572510.png)
![1-(1,3-benzoxazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2572511.png)
